molecular formula C9H18OS B1474365 (1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol CAS No. 190436-65-8

(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol

Cat. No. B1474365
CAS RN: 190436-65-8
M. Wt: 174.31 g/mol
InChI Key: SUJVACMQQXPONI-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol, or (1R,2R)-2-t-butylsulfanylcyclopentanol, is an organic compound that has been studied extensively in recent years due to its potential applications in various fields. It is a colorless liquid with a sweet odor, and is used as a precursor to various other compounds. The synthesis of (1R,2R)-2-t-butylsulfanylcyclopentanol has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been the subject of much research.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Kinetic Resolutions and Asymmetric Synthesis : A study detailed the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution, showcasing the chemical's role in efficient enantiomer synthesis (Davies et al., 2003).

  • Supramolecular Self-Assembly : Research on disubstituted and trisubstituted cyclopentane derivatives, including tert-butyl derivatives, highlighted their ability to form racemic crystals through supramolecular self-assembly organized by hydrogen bonds, underpinning their significance in crystallography (Kălmăn et al., 2001).

  • Enantioselective Synthesis : The discovery of annulating reagents for the stereoselective synthesis of cyclopentyl and cyclohexyl cores demonstrates the compound's utility in generating molecules with high stereochemical control, critical for pharmaceutical development (McDaniel et al., 2020).

  • Palladium-Catalyzed Reactions : A method involving the palladium-catalyzed enantioselective 1,3-rearrangement of racemic allylic sulfinates to synthesize allylic sulfones illustrates advanced techniques in stereoselective organic synthesis (Jagusch et al., 2004).

properties

IUPAC Name

(1R,2R)-2-tert-butylsulfanylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJVACMQQXPONI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol
Reactant of Route 2
(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-(tert-butylsulfanyl)cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.